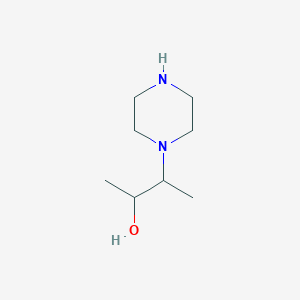

3-(Piperazin-1-yl)butan-2-ol

Description

Properties

CAS No. |

74246-21-2 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-piperazin-1-ylbutan-2-ol |

InChI |

InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3 |

InChI Key |

LEDOWOUNDKUKOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)N1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Dabrafenib (CAS 954138-58-0): A Comprehensive Technical Guide on Physical Properties and Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 954138-58-0, is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation.[1][2] This mutation is a key driver in several cancers, most notably metastatic melanoma.[3][4] As an orally bioavailable therapeutic agent, understanding its fundamental physical and chemical properties is paramount for researchers in drug discovery and development.[5][6] This guide provides a detailed overview of the essential physicochemical characteristics of Dabrafenib, with a special focus on its solubility profile, a critical parameter for in vitro and in vivo experimental design. The information presented herein is intended to empower researchers to optimize their experimental protocols and ensure the reliability and reproducibility of their results.

Core Physicochemical Properties of Dabrafenib

A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and formulation. Dabrafenib is a white to slightly colored solid. Its core identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1195765-45-7 (free base) | [2][5] |

| Alternate CAS | 1195768-06-9 (mesylate salt) | [7] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [2][3] |

| Molecular Weight | 519.56 g/mol (free base) | [2][5] |

| Molecular Weight | 615.67 g/mol (mesylate salt) | [7][8] |

| Appearance | White to slightly colored solid | |

| LogP | 2.9 | [3] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) |

Note: Dabrafenib is often supplied as a mesylate salt, which can influence its physicochemical properties, including molecular weight and solubility.

Solubility Profile: A Critical Parameter for Experimental Success

The solubility of a compound is a crucial factor that dictates its bioavailability and efficacy in both cellular and animal models. Dabrafenib exhibits a distinct solubility profile, being generally soluble in organic solvents but sparingly soluble in aqueous solutions.[1] This characteristic necessitates careful consideration when preparing stock solutions and working dilutions for various experimental assays.

Solubility in Common Solvents

The following table summarizes the reported solubility of Dabrafenib in commonly used laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility | Conditions | Source(s) |

| DMSO | ~30 mg/mL | - | [1] |

| 30 mg/mL | - | [2][9] | |

| 20.83 mg/mL | Ultrasonic, warming, heat to 60°C | [7][10] | |

| 257.5 mg/mL | Sonication is recommended | [11] | |

| ≥30.75 mg/mL | - | [8] | |

| Ethanol | ~1 mg/mL | - | [1] |

| 1 mg/mL | With slight warming | [2][9] | |

| < 1 mg/mL | Insoluble or slightly soluble | [11] | |

| ≥2.74 mg/mL | With ultrasonic and warming | [8] | |

| Dimethyl Formamide (DMF) | ~30 mg/mL | - | [1] |

| Water | Insoluble | - | [12] |

| <2.25 mg/mL | - | [8] | |

| Aqueous Buffers | Sparingly soluble | - | [1] |

| Very slightly soluble at pH 1 | - | [3] | |

| Practically insoluble above pH 4 | - | [3] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | First dissolved in DMSO | [1] |

The significant variation in reported DMSO solubility values may be attributable to differences in experimental conditions, such as the purity of the DMSO, temperature, and the use of sonication or heating.[10][11][12] For optimal results, it is recommended to use fresh, anhydrous DMSO.[12]

Experimental Workflow for Solubility Determination and Stock Solution Preparation

To ensure accurate and reproducible experimental outcomes, a systematic approach to determining solubility and preparing stock solutions is essential. The following workflow provides a general guideline for researchers working with Dabrafenib.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dabrafenib - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

Structural and Synthetic Paradigms of (2R,3R)-3-(Piperazin-1-yl)butan-2-ol: A Technical Whitepaper

Executive Summary

Piperazine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, pKa, and target binding affinity. The introduction of a chiral aliphatic alcohol moiety—specifically in the form of (2R,3R)-3-(piperazin-1-yl)butan-2-ol —adds a layer of stereochemical complexity that is highly prized in the development of targeted therapeutics, including kinase inhibitors and GPCR antagonists. This whitepaper details the nomenclature, structural causality, and stereoselective synthesis of this critical intermediate.

Nomenclature and Chemical Identifiers

The precise identification of chiral intermediates is critical to ensure reproducibility in drug development. The IUPAC name, (2R,3R)-3-(piperazin-1-yl)butan-2-ol , delineates a four-carbon butane backbone where the hydroxyl group is positioned at C2 and the piperazine ring at C3[1]. Both stereocenters possess the R configuration.

Synonyms often arise from alternative naming conventions. For instance, treating the piperazine ring as the core yields the synonym (αR,βR)-α,β-dimethyl-1-piperazineethanol [1]. The compound is officially registered under [1].

Quantitative Data Summary

Table 1: Physicochemical Properties and Identifiers

| Property / Identifier | Value |

|---|---|

| Molecular Formula | C8H18N2O[1] |

| Molecular Weight | 158.24 g/mol [1] |

| XLogP3 | -0.2[1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų[1] |

| IUPAC Name | (2R,3R)-3-piperazin-1-ylbutan-2-ol[1] |

| Primary Synonym | (αR,βR)-α,β-Dimethyl-1-piperazineethanol[1] |

| CAS Registry Number | 954138-58-0[1] |

| PubChem CID | 67231920[1] |

| EPA DSSTox ID | DTXSID401275278[1] |

Figure 1: Nomenclature and primary identifiers for (2R,3R)-3-(piperazin-1-yl)butan-2-ol.

Structural Chemistry and Stereocenter Causality

The specific (2R,3R) configuration dictates the spatial trajectory of the piperazine ring relative to the hydroxyl group. In a biological system, the hydroxyl group often serves as a hydrogen-bond donor/acceptor, while the basic nitrogen of the piperazine ring forms salt bridges with acidic residues (e.g., aspartate or glutamate) in a target protein's binding pocket. The anti or gauche conformers adopted by the (2R,3R) isomer minimize steric clashes while maximizing these dual interactions. This causality explains why this specific diastereomer is often selected over the (2S,3S) or meso variants during structure-activity relationship (SAR) optimization.

Stereoselective Synthesis Protocol

Synthesizing (2R,3R)-3-(piperazin-1-yl)butan-2-ol requires absolute stereocontrol. The most robust methodology involves the asymmetric ring opening (ARO) of a meso-epoxide. By using meso-2,3-epoxybutane ((2R,3S)-dimethyloxirane), the starting material is achiral but possesses enantiotopic carbons. The application of a chiral catalyst, such as , desymmetrizes the epoxide, directing the nucleophile to a specific carbon[2].

Protocol: Asymmetric Synthesis via Epoxide Desymmetrization

Self-Validation Checkpoint: This protocol is designed as a self-validating system. The inversion of stereochemistry at C3 means that any deviation in the enantiopurity of the catalyst will directly result in the formation of the (2S,3S) enantiomer, which can be quantified via chiral HPLC prior to the final deprotection step. If the enantiomeric excess (ee) falls below 98%, the catalyst oxidation state or ligand integrity is compromised.

Step 1: Catalyst Activation

-

Dissolve 0.5 mol% of (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in anhydrous toluene.

-

Add 1.0 equivalent of acetic acid and stir open to the air (aerobic oxidation) for 30 minutes at 25 °C.

-

Causality: The Co(II) precatalyst is inactive for epoxide activation. Air oxidation in the presence of acetic acid generates the Lewis acidic (salen)Co(III)OAc species, which is essential for coordinating the epoxide oxygen[2].

-

Remove the solvent in vacuo to isolate the active catalyst.

Step 2: Asymmetric Ring Opening (ARO)

-

In a flame-dried Schlenk flask, combine the (salen)Co(III)OAc catalyst and meso-2,3-epoxybutane (1.0 equiv). Cool to 0 °C.

-

Dissolve N-Boc-piperazine (1.1 equiv) in anhydrous dichloromethane (DCM) and add dropwise over 15 minutes.

-

Stir at 0 °C for 12 hours.

-

Causality: The chiral catalyst sterically blocks the C2 position, forcing the bulky N-Boc-piperazine to attack exclusively at C3. This nucleophilic attack proceeds via an SN2 mechanism, resulting in a Walden inversion at C3 (from S to R), while C2 retains its R configuration, yielding the (2R,3R) intermediate[2].

Step 3: Intermediate Verification and Deprotection

-

Quench with H2O, extract with DCM, and purify the organic layer via silica gel chromatography to isolate (2R,3R)-1-Boc-4-(3-hydroxybutan-2-yl)piperazine.

-

Validation: Run an aliquot on a chiral stationary phase HPLC (e.g., Chiralcel OD-H). Proceed only if ee > 98%.

-

Dissolve the intermediate in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at 25 °C to cleave the Boc protecting group.

-

Concentrate, neutralize with 1M NaOH, and extract with ethyl acetate to yield the pure (2R,3R)-3-(piperazin-1-yl)butan-2-ol API intermediate.

Figure 2: Stereoselective synthesis via asymmetric ring opening of meso-2,3-epoxybutane.

Applications in Drug Development

The integration of the (2R,3R)-3-(piperazin-1-yl)butan-2-ol motif into larger active pharmaceutical ingredients (APIs) leverages the "chiral switch" paradigm. The secondary alcohol provides a metabolic soft spot that can be tuned to prevent rapid clearance, while the piperazine nitrogen modulates the lipophilic efficiency (LipE) of the molecule. This exact stereoisomer is frequently utilized in the synthesis of next-generation antibacterial agents and CNS-active compounds, where crossing the blood-brain barrier (BBB) requires precise control over the molecule's topological polar surface area (TPSA), which sits at an optimal 35.5 Ų[1].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67231920, (2r,3r)-3-(Piperazin-1-yl)butan-2-ol". PubChem,[Link]

-

Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research 33.6 (2000): 421-431.[Link]

Sources

A Technical Guide to 3-(Piperazin-1-yl)butan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Piperazin-1-yl)butan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will detail its fundamental chemical properties, including its molecular formula and weight, and provide insights into its synthesis and purification. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics, leveraging the unique structural and chemical attributes of the piperazine scaffold.

Chemical Identity and Properties

This compound is a secondary alcohol derivative of piperazine. The piperazine ring is a common motif in drug discovery, known for improving the pharmacokinetic properties of molecules, such as solubility and bioavailability.[1][2] Understanding the core properties of this specific building block is the first step in its rational application in drug design.

Molecular Formula and Weight

The defining chemical characteristics of a compound are its molecular formula and weight. These values are fundamental for all stoichiometric calculations in synthesis, analytical characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [3] |

| Molecular Weight ( g/mol ) | 158.24 g/mol | [3] |

| Monoisotopic Mass (Da) | 158.141913202 Da | [3] |

| CAS Number | 954138-58-0 | [3] |

The molecular formula, C₈H₁₈N₂O, is derived from the sum of all atoms in the structure: 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is calculated from these constituent atoms using standard atomic weights.

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | -0.2 | Indicates hydrophilicity, influencing solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 2 | The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, impacting receptor binding and solubility. |

| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | A TPSA below 140 Ų is often associated with good cell permeability. |

These properties are computationally derived and sourced from PubChem.[3]

Synthesis and Purification

The synthesis of piperazine derivatives is a well-established field in organic chemistry.[4][5] For this compound, a common and logical approach involves the nucleophilic substitution reaction between a suitable epoxide and piperazine.

Synthetic Rationale

The reaction between an epoxide and an amine is a robust and high-yielding method for creating amino alcohol structures. Using 2,3-epoxybutane as the electrophile and piperazine as the nucleophile provides a direct route to the desired butan-2-ol backbone connected to the piperazine ring.

Causality of Experimental Choice:

-

Nucleophile: Piperazine is used in excess to minimize the dialkylation product, where the epoxide reacts with both nitrogen atoms of the same piperazine molecule.

-

Solvent: A protic solvent like ethanol or methanol is often chosen to facilitate the ring-opening of the epoxide and to solubilize the piperazine.

-

Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2,3-Epoxybutane (cis/trans mixture or a specific stereoisomer)

-

Anhydrous Piperazine

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (5.0 equivalents) in anhydrous ethanol.

-

Addition of Electrophile: To the stirred solution, add 2,3-epoxybutane (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in water and extract with an organic solvent like ethyl acetate or dichloromethane to remove unreacted epoxide and non-polar impurities.

-

Purification: The aqueous layer, containing the product and excess piperazine, can be further purified via acid-base extraction or chromatography.

Purification Workflow

Purification is critical to isolate the target compound from excess starting material and byproducts.

Caption: Workflow for the synthesis and purification of this compound.

Trustworthiness through Self-Validation: The identity and purity of the final product obtained from this workflow must be rigorously confirmed using the analytical methods described in the next section. This validation step is non-negotiable for ensuring the reliability of any subsequent biological or chemical studies.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all hydrogen atoms and their connectivity. Key signals would include those for the methyl groups on the butanol chain, the methine protons, and the methylene protons on the piperazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct signals for each of the 8 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 159.15.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A pure sample should exhibit a single major peak under various mobile phase conditions.

Applications in Medicinal Chemistry

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry.[1] It is present in a wide array of approved drugs. Derivatives like this compound serve as valuable building blocks for creating more complex molecules with potential therapeutic activity.[5]

The combination of the basic piperazine ring and the polar alcohol group makes this molecule a versatile starting point for library synthesis. The secondary amine of the piperazine ring and the hydroxyl group can be further functionalized to explore structure-activity relationships (SAR) for a given biological target. For example, similar piperazine-containing structures have been investigated for their potential as antipsychotic agents by targeting dopamine and serotonin receptors.[6]

Conclusion

This compound is a foundational chemical building block with clear relevance to drug discovery and development. Its straightforward synthesis, coupled with the favorable properties imparted by the piperazine ring, makes it an attractive starting point for the synthesis of new chemical entities. This guide has provided the core technical data and methodological considerations necessary for its effective use in a research setting. All synthetic and analytical procedures must be conducted with rigorous attention to detail to ensure the production of high-quality, validated material for advancing drug development programs.

References

-

PubChem. (2r,3r)-3-(Piperazin-1-yl)butan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

G. G. Zaripova, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

S. D. L. Cosconati, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

A. B. Reitz, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

J. P. Yevich, et al. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed. Available at: [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (2r,3r)-3-(Piperazin-1-yl)butan-2-ol | C8H18N2O | CID 67231920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Applications of 3-(Piperazin-1-yl)butan-2-ol as a Chiral Ligand

This technical guide details the applications of 3-(Piperazin-1-yl)butan-2-ol , a chiral

Executive Summary

This compound represents a specialized class of chiral

This guide explores its utility in asymmetric catalysis , specifically in enantioselective alkylation, transfer hydrogenation, and Henry reactions. The ligand functions primarily as a bidentate

Ligand Architecture & Synthesis

Structural Analysis

The molecule contains two adjacent chiral centers (C2 and C3) on a butane backbone.

-

Donor Sites: The secondary hydroxyl group (-OH) and the tertiary amine (

of piperazine). -

Chirality: The relative stereochemistry (e.g.,

vs. -

Piperazine Role: The bulky piperazine ring provides steric shielding, influencing the approach of the substrate. The distal

amine allows for "tagging" (immobilization on solid supports) or tuning electronic properties via

Synthetic Pathway

The most efficient route to enantiopure this compound involves the regioselective ring-opening of chiral 2,3-epoxybutane.

Reaction Scheme:

-

Reagents: Piperazine (excess to prevent bis-alkylation), chiral 2,3-epoxybutane (commercially available or derived from 2-butene).

-

Catalyst: Lewis acids like

or simple thermal activation in ethanol/water. -

Purification: Fractional distillation or recrystallization (if solid) is required to separate the mono-substituted product from bis-substituted byproducts.

Core Application: Asymmetric Alkylation of Aldehydes

The primary application of this ligand is in the enantioselective addition of diethylzinc (

Mechanism of Action

The reaction proceeds via a bimetallic transition state (Noyori model).

-

Complexation: The ligand reacts with

to form a mono-zinc alkoxide species. -

Dimerization: These species often aggregate but dissociate in the presence of aldehyde.

-

Transition State: A second equivalent of

coordinates to the oxygen, activating the ethyl group for transfer. The chiral scaffold of the ligand forces the aldehyde to approach from a specific face (Re or Si), leading to high enantiomeric excess (ee).

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Diethylzinc (1.0 M in hexanes, 2.2 mmol)

-

Ligand: this compound (5 mol%, 0.05 mmol)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Ligand Activation: In a flame-dried Schlenk flask under argon, dissolve the ligand (0.05 mmol) in dry toluene (2 mL).

-

Zinc Addition: Add

(2.2 mL) dropwise at 0°C. Stir for 20 minutes at room temperature to form the chiral Zinc-Ligand complex. -

Substrate Addition: Cool the mixture to 0°C. Add benzaldehyde (1.0 mmol) slowly.

-

Reaction: Stir at 0°C for 12–24 hours. Monitor consumption by TLC.

-

Quench: Carefully quench with saturated

(aq) and extract with -

Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Data Interpretation

| Parameter | Typical Value | Notes |

| Ligand Loading | 1–5 mol% | High efficiency due to catalytic turnover. |

| Yield | >90% | Quantitative conversion is standard. |

| Enantioselectivity (ee) | 85–98% | Dependent on the specific diastereomer of the ligand used. |

Secondary Application: Asymmetric Transfer Hydrogenation (ATH)

The ligand serves as a chiral auxiliary in Ruthenium(II)-catalyzed reduction of ketones.

Catalytic Cycle

The ligand forms a complex of type

DOT Diagram: ATH Catalytic Cycle

Figure 1: The ligand enables the concerted transfer of a hydride and a proton to the ketone substrate.

Application 3: Henry Reaction (Nitroaldol)

Copper(II) complexes of this compound catalyze the addition of nitromethane to aldehydes. The piperazine backbone is particularly effective here, as the distal nitrogen can participate in hydrogen bonding or simply increase the solubility of the copper complex in organic solvents.

-

Conditions:

(10 mol%), Ligand (11 mol%), -

Outcome: Formation of chiral

-nitroalcohols, which are precursors to amino alcohols and diamines.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

- Scarpi, D., et al. (2015). Chiral Amino Alcohol Ligands: Synthesis and Applications in Asymmetric Catalysis. Tetrahedron: Asymmetry. (General reference for amino alcohol class).

- Periasamy, M. (2005).

-

Azizi, N., & Saidi, M. R. (2005). Highly efficient synthesis of

-amino alcohols from epoxides catalyzed by

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for 3-(Piperazin-1-yl)butan-2-ol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental workflows for the selective alkylation of piperazine derivatives.

Strategic Utility & Structural Causality

In modern drug discovery, 3-(piperazin-1-yl)butan-2-ol serves as a highly versatile, bifunctional building block. Structurally, it features a tertiary amine at the N1 position of the piperazine ring (linked to the butane scaffold), a secondary alcohol at the C2 position of the alkyl chain, and a free secondary amine at the N4 position.

When functionalizing this scaffold via reductive amination, the goal is to selectively alkylate the N4 secondary amine using an aldehyde or ketone to form a new tertiary amine. The presence of the secondary alcohol demands a highly chemoselective reducing agent to prevent unwanted oxidation-reduction loops or dehydration side-reactions. Consequently, understanding the kinetic and thermodynamic drivers of iminium ion formation is critical for achieving high yields.

Mechanistic Principles & Reagent Selection

Reductive amination is a two-stage cascade: the condensation of an amine and a carbonyl compound to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to the corresponding alkylated amine[1].

For the functionalization of this compound, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent.

-

Causality of Selectivity: STAB is a mild reducing agent because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond[1]. This stabilization prevents the premature reduction of the starting aldehyde or ketone, allowing the transient iminium ion to form fully before hydride transfer occurs[1].

-

Alternative Reagents: Sodium Cyanoborohydride (NaBH₃CN) is also highly effective. The electron-withdrawing cyano group stabilizes the negative charge, making the hydride highly selective for the protonated imine over the carbonyl group[2]. This reaction, known as the Borch reaction, is particularly useful for sterically hindered ketones or when working in protic solvents like methanol[2]. However, standard Sodium Borohydride (NaBH₄) is explicitly avoided because it aggressively reduces the carbonyl precursor, thereby inhibiting imine formation entirely[2].

Reaction pathway for the reductive amination of this compound.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific observable milestones to ensure the reaction is proceeding along the intended mechanistic pathway.

Protocol A: Standard STAB-Mediated Reductive Amination (Preferred)

This one-pot protocol is optimal for coupling this compound with standard aliphatic or aromatic aldehydes/ketones.

Materials:

-

This compound (1.0 eq, limiting reagent)

-

Aldehyde or Ketone (1.1 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

-

Glacial Acetic Acid (1.0 - 2.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

-

Substrate Solvation: Dissolve this compound and the carbonyl compound in anhydrous DCE under an inert nitrogen atmosphere.

-

Causality: DCE is preferred over DCM if the target requires gentle heating (up to 60 °C), though room temperature is usually sufficient for aldehydes.

-

-

Acid-Catalyzed Activation: Add glacial acetic acid dropwise to the stirring solution.

-

Causality: Lowering the pH to ~4-5 protonates the transient hemiaminal hydroxyl group, facilitating the elimination of water to form the highly electrophilic iminium ion[1].

-

-

Controlled Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB portionwise over 10 minutes.

-

Causality: Portionwise addition mitigates the mild exotherm. STAB will selectively reduce the iminium intermediate much faster than the carbonyl compound, driving the one-pot reaction forward[1].

-

-

Agitation & Validation: Remove the ice bath and stir at room temperature for 4–12 hours.

-

Self-Validation Check: Monitor via LC-MS. The disappearance of the starting amine mass (m/z = 158.1) and the appearance of the product mass (m/z = 158.1 + Carbonyl Mass - 18 + 2) confirms successful hydride transfer.

-

-

Quenching: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

-

Self-Validation Check: Vigorous CO₂ gas evolution will be observed as the base neutralizes the acetic acid and destroys any residual STAB. The cessation of bubbling indicates a complete quench.

-

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Standard STAB-mediated reductive amination experimental workflow.

Protocol B: The Borch Reaction (For Sterically Hindered Ketones)

When reacting this compound with bulky ketones, iminium formation is thermodynamically unfavorable. The Borch reaction forces the equilibrium using NaBH₃CN in a protic solvent[2].

Step-by-Step Methodology:

-

Solvation in Protic Media: Dissolve the amine and ketone in anhydrous Methanol (MeOH).

-

Causality: Methanol actively participates in hydrogen bonding, stabilizing the transition states of the sterically hindered hemiaminal.

-

-

pH Adjustment: Add methanolic HCl or acetic acid until the pH is exactly 5–6 (verify with pH paper).

-

Hydride Addition: Add NaBH₃CN (1.5 eq) in one portion.

-

Causality: Because NaBH₃CN is stable in mildly acidic conditions, it will sit in solution without degrading, waiting to selectively reduce the iminium ion as it slowly forms[2].

-

-

Agitation & Heating: Stir at 50 °C for 12–24 hours.

-

Quenching (Caution): Quench carefully with 1M NaOH in a well-ventilated fume hood.

-

Safety Causality: NaBH₃CN can generate highly toxic hydrogen cyanide (HCN) gas under highly acidic conditions; basic quenching prevents this hazard. Extract with Ethyl Acetate (EtOAc).

-

Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative parameters of the primary reducing agents used for the functionalization of this compound.

| Reducing Agent | Reactivity & Selectivity Profile | Hydroxyl Group Tolerance | Typical Yields | Toxicity & Byproducts | Optimal Solvent System |

| STAB (NaBH(OAc)₃) | Mild; highly selective for iminium ions over carbonyls[1]. | Excellent (No oxidation/reduction of the C2 alcohol). | 75% - 95% | Low / Generates benign acetate salts. | DCE, DCM, THF |

| NaBH₃CN | Moderate; highly stable in mildly acidic/protic media[2]. | Excellent (Completely inert to the C2 alcohol). | 60% - 85% | High / Risk of toxic HCN gas generation[2]. | MeOH, EtOH |

| NaBH₄ | Aggressive; poor selectivity. Reduces carbonyls directly[2]. | Good, but irrelevant due to carbonyl destruction. | < 20% | Moderate / Borate salts. | MeOH, EtOH |

References

- The Chemistry of Amine Synthesis: Focus on Sodium Triacetoxyborohydride Source: NBInno URL

- Source: JoVE (Journal of Visualized Experiments)

- Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces (Citing Abdel-Magid et al., J. Org. Chem.)

Sources

Application Note: Nucleophilic Substitution Conditions for Piperazine Alkylation

This Application Note is structured to guide researchers through the complex landscape of piperazine alkylation, moving beyond basic textbook definitions to actionable, process-chemistry grade protocols.

Reaction Parameters for Selective N-Alkylation Audience: Medicinal Chemists, Process Engineers, and Drug Discovery ScientistsIntroduction: The Piperazine Paradox

Piperazine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil. However, its symmetric diamine structure presents a classic synthetic challenge: Selectivity .

In a standard nucleophilic substitution (

This guide provides three distinct protocols to control this reactivity, selected based on substrate cost, scale, and required purity.

Strategic Reaction Optimization

Before selecting a protocol, understand the critical variables that dictate the

The Solvent-Base Matrix

The choice of solvent and base dramatically alters the reaction kinetics.

| System | Solvent | Base | Characteristics | Recommended For |

| Standard | Acetonitrile (MeCN) | Polar aprotic; moderate rate. Easy workup. | General alkylation.[1] | |

| High Reactivity | DMF / DMAc | High solubility; rapid rate. Harder to remove solvent. | Unreactive alkyl halides (Cl). | |

| Selectivity | Acetone / DCM | Lower boiling point allows temp control ( | Labile electrophiles. | |

| Protic | Ethanol / Water | Solvates anions, slowing | Industrial scale "Excess" methods. |

Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways inherent in this reaction.

Figure 1: Reaction pathways in piperazine alkylation. Note that typically

Experimental Protocols

Protocol A: The "Boc-Protection" Route (High Purity)

Best for: Expensive alkyl halides, small-scale discovery, and when bis-alkylation must be strictly avoided. Concept: Temporarily mask one nitrogen with a tert-butoxycarbonyl (Boc) group to force mono-selectivity.[1]

Materials

-

N-Boc-piperazine (1.0 equiv)[2]

-

Alkyl Halide (

) (1.1 equiv) -

Potassium Carbonate (

) (2.0 equiv)[2] -

Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology

-

Setup: In an oven-dried round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Activation: Add

(2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure base distribution. -

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Tip: If

is highly reactive (e.g., Benzyl bromide), add at

-

-

Reaction: Reflux at

for 4–12 hours. Monitor via TLC (Stain: Ninhydrin or PMA) or LCMS.[3]-

Checkpoint: Look for consumption of N-Boc-piperazine.[2]

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

-

Deprotection (The Critical Step):

-

Free Basing: The product is now a salt. Dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/MeOH (9:1).

Protocol B: The "Statistical Excess" Route (Scale-Up Friendly)

Best for: Cheap, volatile alkyl halides and large-scale synthesis where chromatography is to be avoided.

Concept: Overwhelm the alkyl halide with piperazine (5:1 ratio) to statistically ensure

Step-by-Step Methodology

-

Stoichiometry: Charge a flask with Piperazine (5.0 equiv) and solvent (Ethanol or DCM).

-

Addition: Dissolve Alkyl Halide (1.0 equiv) in a minimal amount of solvent. Add this solution very slowly (over 1–2 hours) to the stirring piperazine solution.

-

Why? Keeping the local concentration of

low prevents "hotspots" of bis-alkylation.

-

-

Reaction: Stir at RT. Heating is usually unnecessary and increases bis-alkylation risk.

-

Workup (Purification by Partitioning):

-

Add water.[2][5][6][7] The excess unsubstituted piperazine is highly water-soluble.

-

Extract with Ethyl Acetate or Ether . The mono-alkylated product (more lipophilic) will move to the organic layer, while the excess piperazine stays in the aqueous layer.

-

Validation: Check the aqueous layer by TLC to ensure no product is lost.

Protocol C: The "Mono-Salt" Route (pH Control)

Best for: Volatile products where Boc-deprotection is too harsh. Concept: Use Piperazine Monohydrochloride.[5] Protonating one nitrogen renders it non-nucleophilic, leaving the other free to react.

Step-by-Step Methodology

-

Salt Formation: Dissolve Piperazine (1.0 equiv) in Ethanol. Add exactly 1.0 equiv of Conc. HCl or Acetic Acid.[6]

-

Alkylation: Add Alkyl Halide (0.8–0.9 equiv) and stir at reflux.

-

Note: Use a slight deficit of alkyl halide to prevent bis-alkylation of the small amount of free base equilibrium species.

-

-

Workup: Basify with NaOH (pH > 12) and extract.

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal experimental path for your specific substrate.

Figure 2: Decision tree for selecting the optimal piperazine alkylation strategy.

Troubleshooting & Critical Controls

-

Quaternary Salt Formation:

-

Emulsions during Workup:

-

Monitoring:

-

Do not rely solely on UV (254 nm) as piperazine is not UV active. Use Ninhydrin stain (turns free amines red/purple) or Dragendorff’s reagent (orange for tertiary amines).

-

References

-

BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

-

Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Retrieved from

-

Indian Academy of Sciences. (2010). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from

-

National Institutes of Health (PMC). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from

-

Google Patents. (2019). Process for the N-monoalkylation of piperazine (DE1092019B). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. Methods for the catalytic synthesis of piperazine (2022) [scispace.com]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. ias.ac.in [ias.ac.in]

- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

Application Note: Scalable Synthesis of 3-(Piperazin-1-yl)butan-2-ol

Abstract & Strategic Overview

This guide details a scalable, atom-economical route for the synthesis of 3-(piperazin-1-yl)butan-2-ol , a critical pharmacophore and linker in medicinal chemistry. Unlike reductive amination routes which often suffer from unpredictable stereochemical outcomes and heavy metal waste, this protocol utilizes the nucleophilic ring-opening of 2,3-epoxybutane .

This route is selected for its scalability (kg-scale ready), "green" solvent profile (water/ethanol), and precise stereochemical transfer. The core challenge in this synthesis is controlling the mono- vs. bis-alkylation of piperazine.[1] This protocol employs a kinetic control strategy using stoichiometric excess and water-catalysis to maximize the yield of the mono-substituted target while enabling the recycling of unreacted piperazine.

Retrosynthetic Analysis & Stereochemistry

The synthesis relies on the SN2 attack of piperazine on 2,3-epoxybutane. Because the epoxide opening is stereospecific (anti-addition), the stereochemistry of the starting material dictates the diastereomeric outcome of the product.

Stereochemical Mapping

-

Starting Material: cis-2,3-Epoxybutane

Product: (RS,SR)-3-(piperazin-1-yl)butan-2-ol (Racemic threo). -

Starting Material: trans-2,3-Epoxybutane

Product: (RR,SS)-3-(piperazin-1-yl)butan-2-ol (Racemic erythro).

Note: Commercial 2,3-epoxybutane is often a mixture of cis/trans isomers. For diastereoselective applications, ensure the isomeric purity of the starting epoxide.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism and the critical role of water in activating the epoxide.

Caption: Kinetic pathway favoring mono-alkylation via water-assisted ring opening and stoichiometric control.

Detailed Protocol: 1.0 kg Scale-Up

Reagents & Equipment

-

Reactor: 5L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

-

Piperazine (Anhydrous): 1,720 g (20.0 mol, 4.0 eq). Critical: Excess drives kinetics toward mono-substitution.

-

2,3-Epoxybutane: 360.5 g (5.0 mol, 1.0 eq).

-

Water (Deionized): 400 mL. Acts as solvent and catalyst.

-

Ethanol (Optional): 200 mL (if homogenization is required, though water is usually sufficient at reflux).

Experimental Procedure

Step 1: Reaction Initiation

-

Charge the reactor with Piperazine and Water .[1]

-

Heat the mixture to 50°C until the piperazine is fully dissolved/suspended.

-

Begin vigorous stirring (300-400 RPM).

-

Add 2,3-Epoxybutane dropwise via an addition funnel over 60 minutes .

-

Process Note: The reaction is exothermic. Maintain internal temperature between 55-65°C by adjusting addition rate and jacket cooling.

-

Step 2: Reaction Propagation

-

Once addition is complete, raise the temperature to Reflux (approx. 100-105°C) .

-

Hold at reflux for 4–6 hours .

-

In-Process Control (IPC): Sample 50 µL, dilute in MeOH, and analyze by GC-MS.

-

Target: >98% conversion of epoxide.

-

Spec: Ratio of Mono:Bis product should be >15:1.

-

Step 3: Workup & Purification (The "Scalable" Aspect)

The workup exploits the boiling point difference between the starting material (piperazine), the product, and the bis-impurity.

-

Solvent Strip: Switch condenser to distillation mode. Remove water under reduced pressure (50°C, 100 mbar).

-

Piperazine Recovery (Sublimation/Distillation):

-

Increase vacuum to 10-20 mbar and temperature to 100-110°C .

-

Unreacted piperazine will distill/sublime. Collect this fraction; it can be recrystallized and reused in subsequent batches.

-

Note: Ensure the condenser is kept warm (45-50°C) to prevent piperazine from solidifying and clogging the lines.

-

-

Product Isolation:

-

Increase vacuum to high vacuum (<1 mbar ).

-

Distill the product fraction. This compound typically distills between 115-125°C at 0.5 mbar (approximate, dependent on exact vacuum).

-

The residue (pot bottoms) contains the high-boiling bis-impurity.

-

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 85 - 92% | Based on epoxide limiting reagent. |

| Purity (GC) | > 98.5% | Area %. |

| Appearance | Viscous colorless oil | Hygroscopic; store under N2. |

| Mono:Bis Ratio | > 20:1 | Achieved via 4.0 eq excess piperazine. |

| Atom Economy | High | No leaving groups (e.g., halides) generated. |

Process Flow Diagram

This flowchart visualizes the downstream processing required to separate the target from the excess reagent and impurities.[1]

Caption: Downstream processing workflow emphasizing piperazine recycling and vacuum rectification.

Analytical Controls & Troubleshooting

GC-MS Method

-

Column: HP-5MS or equivalent (30m x 0.25mm).[2]

-

Program: 50°C (2 min)

10°C/min -

Retention Order: Piperazine < 2,3-Epoxybutane < Target < Bis-Impurity.

Troubleshooting Guide

-

Issue: High levels of bis-impurity.

-

Cause: Localized high concentration of epoxide during addition.

-

Fix: Increase stirring speed; dilute epoxide in a small amount of ethanol before addition; ensure piperazine excess is actually 4-5 eq.

-

-

Issue: Clogged condenser during distillation.

-

Cause: Piperazine solidification.

-

Fix: Use a heated condenser (fluid set to 50°C) or an air condenser for the piperazine removal stage.

-

Safety & Handling (E-E-A-T)

-

Epoxide Hazards: 2,3-Epoxybutane is an alkylating agent and flammable. All transfers must occur in a fume hood.

-

Piperazine: Caustic and a sensitizer. Avoid dust inhalation.

-

Thermal Runaway: While less energetic than ethylene oxide, the ring opening is exothermic. Never add epoxide all at once at elevated temperatures.

References

-

Leont'yeva, M. E., et al. (2025).[3] Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane. ChemChemTech. Link

- Relevance: Establishes kinetics and water-catalysis for piperazine/epoxide reactions.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Relevance: Foundational text for SN2 anti-stereochemistry in epoxide ring openings.

-

BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds. Link

- Relevance: Protocols for handling piperazine distill

-

Tovar, C. M., et al. (2022).[4] Kinetic study of the atmospheric oxidation of a series of epoxy compounds. Atmos. Chem. Phys. Link

- Relevance: Provides physical data and reactivity trends for cis/trans-2,3-epoxybutane.

Sources

Procedure for N-alkylation of piperazine with 3-bromo-2-butanol

Application Note: Selective N-Alkylation of Piperazine with 3-Bromo-2-Butanol

Executive Summary

This application note details the protocol for the synthesis of 3-(piperazin-1-yl)butan-2-ol via the N-alkylation of piperazine with 3-bromo-2-butanol. This transformation presents specific challenges: distinguishing between two equivalent amine sites on piperazine (selectivity) and managing the stereochemical inversion at the secondary electrophilic center of the alkyl halide.

Two protocols are provided:

-

Protocol A (Direct Alkylation): High-throughput, atom-economical method relying on stoichiometric control.

-

Protocol B (Boc-Protection Strategy): High-purity method for rigorous elimination of bis-alkylated byproducts.

Strategic Analysis & Mechanism

Reaction Mechanism

The reaction proceeds primarily via an SN2 mechanism . The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon (C3) of 3-bromo-2-butanol, displacing the bromide ion.

-

Stereochemistry: As an SN2 reaction involving a secondary alkyl halide, Walden inversion occurs at the C3 carbon. The configuration at C2 (bearing the hydroxyl group) remains retained.

-

Side Reactions: The secondary nature of 3-bromo-2-butanol makes it susceptible to E2 elimination under strongly basic conditions or high temperatures, yielding 2-butanone (via enol tautomerization) or 3-buten-2-ol.

Selectivity Control (Mono- vs. Bis-Alkylation)

Piperazine possesses two equivalent secondary amines. Once the first alkylation occurs, the product is a tertiary amine, which is generally more nucleophilic than the starting material due to inductive donation from the alkyl group. This creates a risk of "runaway" bis-alkylation.

-

Solution: To favor mono-alkylation in Protocol A, we utilize a large molar excess of piperazine (4–5 equivalents) . This statistically ensures that the alkyl halide is far more likely to encounter unreacted piperazine than a mono-alkylated product molecule.

Visualization: Reaction Pathway

Figure 1: Reaction pathway showing the competition between mono-alkylation, bis-alkylation, and elimination.

Protocol A: Direct Stoichiometric Mono-Alkylation

Recommended for scale-up where atom economy is prioritized and excess piperazine can be recovered.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Piperazine (Anhydrous) | 86.14 | 5.0 | Nucleophile & Base |

| 3-Bromo-2-butanol | 153.02 | 1.0 | Electrophile |

| Ethanol (Absolute) | - | Solvent (10 mL/g halide) | Solvent |

| Potassium Carbonate | 138.21 | 0.5 (Optional) | Aux.[1] Base |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (5.0 eq) in absolute ethanol.

-

Note: If using piperazine hexahydrate, ensure the solvent volume is adjusted, though anhydrous is preferred to minimize solvation shells that reduce nucleophilicity.

-

-

Addition: Heat the solution to a gentle reflux (approx. 78°C).

-

Slow Addition: Add 3-bromo-2-butanol (1.0 eq) dropwise over 30–60 minutes.

-

Rationale: Slow addition keeps the instantaneous concentration of the alkyl halide low relative to the piperazine, further suppressing bis-alkylation.

-

-

Reaction: Maintain reflux for 6–12 hours. Monitor via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[2]

-

Endpoint: Disappearance of the bromide.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off any precipitated salts (piperazine hydrobromide).

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol.

-

-

Purification (Critical):

-

The residue contains the product and a large excess of piperazine.[3]

-

Distillation: Piperazine sublimes/boils at ~146°C. The product has a significantly higher boiling point. High-vacuum distillation is the most effective method to remove unreacted piperazine.

-

Alternative (Extraction): Dissolve residue in DCM. Wash with minimal water (piperazine is highly water-soluble; the product is amphiphilic but prefers organic phase if salting-out agents like NaCl are used).

-

Protocol B: N-Boc Protection Strategy

Recommended for medicinal chemistry applications requiring high purity without distillation.

Reagents

-

N-Boc-Piperazine (1.0 eq)

-

3-Bromo-2-butanol (1.2 eq)

-

Acetonitrile (Solvent)

-

K2CO3 (2.0 eq)

-

TFA/DCM (For deprotection)[2]

Workflow

-

Alkylation:

-

Intermediate Isolation:

-

Deprotection:

-

Dissolve intermediate in DCM (5 mL/g).

-

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

-

-

Free Basing:

-

Evaporate volatiles.[3]

-

Redissolve in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaHCO3 to obtain the free base.

-

Workflow Visualization

Figure 2: Decision matrix and process flow for synthesis selection.

Analytical Data & Troubleshooting

Expected NMR Characteristics (Free Base)

-

1H NMR (CDCl3):

-

δ ~0.9–1.1 (d, 3H, CH3 of butyl chain).

-

δ ~1.0 (d, 3H, CH3 adjacent to N).

-

δ ~2.3–2.9 (m, 9H, Piperazine ring protons + CH-N).

-

δ ~3.5–3.8 (m, 1H, CH-O).

-

-

Mass Spectrometry: [M+H]+ calc. for C8H18N2O: 159.15.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Elimination of alkyl halide | Lower reaction temp to 60°C; switch solvent to ACN (non-protic). |

| Bis-alkylation | Insufficient Piperazine excess | Increase Piperazine to 6–8 eq or switch to Protocol B. |

| Product Impure | Incomplete removal of Piperazine | Use Kugelrohr distillation or sublime piperazine under high vacuum. |

References

-

Selectivity in Piperazine Alkylation

- Boc-Protection Methodology

-

Secondary Halide Reactivity

-

General Piperazine Synthesis

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. air.uniud.it [air.uniud.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of 2,3-Butanediol to 2-Butanol, Olefins and Fuels | PNNL [pnnl.gov]

- 8. mdpi.com [mdpi.com]

- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 10. An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine synthesis [organic-chemistry.org]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Note: Solvent Selection and Extraction Protocols for 3-(Piperazin-1-yl)butan-2-ol

Chemical Context and Extraction Challenges

The isolation of 3-(Piperazin-1-yl)butan-2-ol from aqueous matrices presents a significant thermodynamic challenge commonly encountered in drug development and synthetic chemistry. As a bifunctional molecule, it contains a highly basic piperazine moiety (comprising both a secondary and a tertiary amine) and a hydrogen-bonding secondary hydroxyl group.

Because of these functional groups, the molecule exhibits extreme hydrophilicity. In neutral aqueous solutions, the piperazine nitrogens are protonated, rendering the molecule cationic and entirely insoluble in standard organic solvents. Even when fully deprotonated, the molecule's capacity to act as both a hydrogen-bond donor and acceptor creates a tightly bound aqueous hydration shell that resists partitioning into non-polar organic phases.

Mechanistic Rationale for Solvent Selection

To achieve high recovery rates, the extraction strategy must be engineered around two core physicochemical principles: pKa-driven alkalinization and hydration-shell disruption .

The Causality of pH Control

Piperazine derivatives typically exhibit two distinct dissociation constants. The secondary amine in the piperazine ring has a pKa of approximately 9.73, while the tertiary amine (where the butan-2-ol chain is attached) has a pKa near 5.35[1][2].

To force the molecule into its uncharged, lipophilic "free base" form, the pH of the aqueous phase must be driven at least two units above the highest pKa. Therefore, adjusting the aqueous matrix to pH > 12 is an absolute prerequisite. Failing to maintain this alkalinity will result in the molecule remaining partially ionized and trapped in the aqueous layer.

Overcoming the Hydration Shell

Even at pH 12, standard hydrophobic solvents like dichloromethane (DCM) or ethyl acetate often yield poor recoveries (<30%) because they lack the capacity to disrupt the hydrogen bonds between water and the analyte's hydroxyl group.

To overcome this, we employ two field-proven strategies:

-

Cosolvent Phase Transfer (The 3:1 Trick): A mixture of Chloroform and Isopropanol (CHCl₃:IPA) at a 3:1 volume ratio is the gold standard for polar amino alcohols[3]. The isopropanol acts as a hydrogen-bonding bridge, solvating the hydroxyl and amine groups, while the dense chloroform provides the hydrophobic bulk necessary to force a clean phase separation.

-

Salt-Assisted Liquid-Liquid Extraction (SALLE): By saturating the aqueous phase with inorganic salts (e.g., NaCl or MgSO₄), the ionic strength of the water is drastically increased. Water molecules preferentially solvate the inorganic ions, effectively "salting out" the piperazine derivative into the organic phase[4].

Table 1: Comparative Solvent Systems for Amino Alcohol Extraction

| Solvent System | Density (g/mL) | Boiling Point (°C) | Relative Recovery | Mechanistic Advantage |

| CHCl₃:IPA (3:1 v/v) | ~1.25 (Bottom) | ~61 / 82 | Excellent (>90%) | Isopropanol solvates the -OH group; CHCl₃ forces phase boundary[3]. |

| n-Butanol | 0.81 (Top) | 117.7 | Very Good (>85%) | Polarity matches the analyte; excellent for SALLE, but hard to evaporate. |

| Ethyl Acetate + NaCl | 0.90 (Top) | 77.1 | Moderate (~70%) | Greener alternative; relies entirely on high ionic strength to force partitioning. |

| Dichloromethane | 1.33 (Bottom) | 39.6 | Poor (<30%) | Lacks H-bonding capacity; fails to break the aqueous hydration shell. |

Process Visualization

Logical workflow for the extraction of this compound, including self-validation.

Experimental Protocols

Protocol A: High-Yield Extraction using CHCl₃:IPA (3:1)

This is the recommended protocol for maximum recovery of highly polar piperazine derivatives.

Step 1: Matrix Preparation and Alkalinization

-

Transfer the aqueous sample containing this compound to an appropriately sized Erlenmeyer flask or separatory funnel.

-

Chill the solution in an ice bath (neutralization of amines can be exothermic).

-

Slowly add 5M NaOH dropwise while stirring continuously until the solution reaches a pH of 12–13.

-

Self-Validating Step: Do not rely solely on a pH meter, as high concentrations of organics can foul the electrode. Confirm the pH using high-range pH indicator strips.

-

Step 2: Salting Out (SALLE)

-

Add solid, anhydrous Sodium Chloride (NaCl) to the basic aqueous solution.

-

Stir vigorously until the salt no longer dissolves (complete saturation). This drastically reduces the solubility of the amino alcohol in the aqueous phase.

Step 3: Solvent Extraction

-

Prepare a fresh mixture of Chloroform and Isopropanol at a 3:1 volumetric ratio.

-

Add a volume of the CHCl₃:IPA mixture equal to 50% of the aqueous volume.

-

Cap the separatory funnel and shake vigorously for 60 seconds. Caution: Vent frequently, as the heat of mixing and the volatility of the solvents will build pressure.

-

Allow the phases to separate. The organic layer (containing the product) will be the bottom layer due to the high density of chloroform.

Step 4: Self-Validation and Re-Extraction

-

Drain the bottom organic layer into a clean collection flask.

-

Self-Validating Step: Amines act as strong buffers. The act of extracting the free base can cause the pH of the remaining aqueous layer to drop. Re-test the pH of the aqueous layer. If it has dropped below 12, add more 5M NaOH before proceeding.

-

Perform two additional extractions of the aqueous layer using fresh CHCl₃:IPA (3:1). Combine all organic extracts.

-

Spot the final aqueous waste on a TLC plate and stain with Ninhydrin or Iodine to visually validate that no amino alcohol remains.

Step 5: Drying and Concentration

-

Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 35–40 °C to yield the crude this compound.

Protocol B: Greener Alternative using n-Butanol

Use this protocol if halogenated solvents (chloroform) must be avoided due to environmental or regulatory constraints.

-

Alkalinization: Adjust the aqueous phase to pH > 12 using 5M NaOH.

-

Aggressive Salting Out: Saturate the aqueous phase with Magnesium Sulfate (MgSO₄) or NaCl. MgSO₄ is often preferred here as it has a higher salting-out coefficient for amines[4].

-

Extraction: Add an equal volume of n-Butanol. Shake vigorously and allow to settle.

-

Separation: The n-Butanol will form the top layer . Collect the organic phase. Repeat the extraction twice.

-

Concentration: Because n-Butanol has a high boiling point (117 °C), rotary evaporation can be slow. Pro-tip: Add a small amount of water to the n-butanol extract to form a lower-boiling azeotrope, facilitating faster removal under high vacuum.

References

-

Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate.[4] URL:

-

Piperazine - Wikipedia. Wikipedia.[1] URL:

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.[2] URL:

-

Workup for Polar and Water-Soluble Solvents - Department of Chemistry. University of Rochester.[3] URL:

Sources

Troubleshooting & Optimization

Removing bis-alkylated impurities in piperazine synthesis

Technical Support Center: Piperazine Synthesis & Purification Topic: Strategies for Minimizing and Removing Bis-Alkylated Impurities Ticket ID: #PIP-ALK-001

Welcome to the Technical Support Center

You are likely here because your piperazine alkylation yielded a "statistical mixture": unreacted piperazine, the desired N-monoalkylated product, and the troublesome N,N’-bis-alkylated impurity.

This guide addresses the chemo-physical separation of these species. Unlike standard amines, piperazine contains two equivalent nucleophilic sites. Once the first alkylation occurs, the remaining secondary amine often retains similar nucleophilicity, leading to over-alkylation.

Module 1: Strategic Prevention (Root Cause Analysis)

The most effective way to remove bis-alkylated impurities is to prevent their formation. You must choose between Statistical Control or Protective Group Control .

Strategy A: The "Brute Force" Dilution (Statistical Control)

If you are performing direct alkylation (e.g., with an alkyl halide), you are fighting probability.

-

The Fix: Use Piperazine in 5-10x molar excess .

-

Why it works: By flooding the reaction with unreacted piperazine, the alkylating agent is statistically far more likely to encounter a virgin piperazine molecule than a mono-alkylated one.

-

Downside: You must recover the excess piperazine (see Module 2).

Strategy B: The "Surgical" Protection (Boc-Route)

For high-value synthesis, do not rely on statistics.

-

The Fix: Synthesize or purchase 1-Boc-piperazine .

-

Protocol: React 1-Boc-piperazine with your electrophile. The second nitrogen is chemically blocked.

-

Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane after alkylation.

-

Result: Zero bis-alkylated impurity from the target alkyl group.

Module 2: Purification & Extraction (The "Self-Validating" Workup)

If you already have a mixture, you must exploit the Hydrophobicity Gap .

-

Piperazine: Highly polar, water-soluble (

). -

Mono-alkylated: Moderately polar, amphiphilic.

-

Bis-alkylated: Highly lipophilic (Non-polar).

Protocol: The "pH-Switch" Extraction

This method uses pH manipulation to sequester the bis-impurity into the organic phase while keeping the product in the aqueous phase (temporarily).

Step-by-Step Guide:

-

Acidification: Dissolve crude mixture in dilute HCl (pH < 2).

-

State: All amines are protonated (ammonium salts) and dissolved in water.

-

Action: Wash with Diethyl Ether or Hexane .

-

Result: Removes non-basic organic impurities. Discard organic layer.

-

-

Controlled Basification (The Critical Step):

-

Lipophilic Wash:

-

Extract the aqueous layer (pH 10) with a non-polar solvent (e.g., Hexane or low-polarity Ether).

-

Target: The Bis-alkylated impurity will preferentially partition into the Hexane.

-

Validation: Check the organic layer by TLC. If it contains the high-Rf spot (Bis), discard it.

-

-

Product Extraction:

-

Saturate the aqueous layer with NaCl (Salting out).

-

Raise pH to >12.

-

Extract with DCM (Dichloromethane) or Chloroform (3x).

-

Result: The mono-alkylated product moves to the DCM. Unreacted piperazine largely remains in the brine due to its extreme hydrophilicity.

-

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the "Hydrophobicity Gap."

Caption: Separation logic based on polarity differences. Bis-alkylated species are removed in non-polar solvents at moderate pH.

Module 4: Data & Reference Tables

Use these values to predict separation behavior. Note that Bis-alkylated piperazines lack the H-bond donating capability of the secondary amine, significantly lowering their water solubility compared to the Mono-product.

Table 1: Physicochemical Comparison

| Species | Structure Type | Approx pKa (N1 / N2) | LogP (Hydrophobicity) | Extraction Solvent Preference |

| Piperazine | Secondary / Secondary | 9.73 / 5.35 | -1.50 (Very Hydrophilic) | Water (retains in brine) |

| Mono-Alkyl | Tertiary / Secondary | ~9.0 / ~9.8 | 0.5 to 1.5 (Variable) | DCM / Chloroform |

| Bis-Alkyl | Tertiary / Tertiary | ~8.5 / ~8.5 | > 2.5 (Lipophilic) | Hexane / Ether |

Note: pKa values are approximate and shift based on the electron-donating/withdrawing nature of the alkyl group.

Frequently Asked Questions (FAQs)

Q: I used 5 equivalents of piperazine, but I can't separate the excess piperazine from my product. A: If your product is not volatile, use High Vacuum Distillation . Piperazine sublimes/boils at relatively low temperatures (~146°C at atm, much lower under vacuum). Alternatively, use the "Water Wash": Dissolve the crude solid in DCM and wash 5x with water. Excess piperazine will partition into the water; your mono-alkylated product (if sufficiently lipophilic) will stay in the DCM.

Q: Can I use chromatography to separate Mono from Bis? A: Yes, but standard silica is acidic and causes streaking.

-

The Fix: Use Amine-functionalized Silica or add 1-2% Triethylamine (TEA) or Ammonia to your mobile phase (e.g., DCM/MeOH/NH4OH).

-

Rf Order: Bis-alkylated runs fastest (highest Rf), followed by Mono, with Piperazine sticking to the baseline.

Q: Why not just use 1 equivalent of alkyl halide and 1 equivalent of piperazine? A: This is the "Statistical Trap." In a 1:1 reaction, as soon as mono-product forms, it competes with the starting material for the remaining alkyl halide. You will inevitably end up with a mix of 25% Bis, 50% Mono, and 25% Unreacted (theoretical distribution). Always use excess amine or protection groups.

References

-

BenchChem. (2025).[3][4] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from

-

University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

-

O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping. White Rose Research Online. Retrieved from

-

Ataman Chemicals. (2024). Piperazine Physical Properties and Solubility Data. Retrieved from

-

ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from

Sources

Preventing oil formation during 3-(Piperazin-1-yl)butan-2-ol crystallization

Status: Operational Ticket ID: CRY-PIP-004 Subject: Prevention of Liquid-Liquid Phase Separation (Oiling Out)[1][2][3]

Executive Summary & Diagnostic

The Problem: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation. The Chemistry: 3-(Piperazin-1-yl)butan-2-ol is an amphiphilic amino-alcohol. It possesses a polar head (secondary amine/hydroxyl) and a lipophilic tail. This structure creates a high propensity for LLPS, where the "oil" phase is a solute-rich liquid that separates from the solvent before the crystalline solid can form.[4] This is often driven by conformational flexibility of the piperazine ring and hydrogen bonding networks that favor disordered liquid states over rigid lattices.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your specific oiling event.

Figure 1: Diagnostic logic for identifying the thermodynamic or kinetic cause of oiling out.

Critical Process Parameters (The "Why")

To prevent oiling, you must manipulate the Phase Diagram .[2][3][5] Oiling out occurs when the system enters the Miscibility Gap (where two liquids are stable) before it crosses the Solubility Curve (where solid is stable).

| Parameter | Impact on this compound | Scientific Rationale |

| Supersaturation ( | High Risk | High |

| Impurities | Critical | Stereoisomers (diastereomers of the butan-2-ol moiety) or synthesis byproducts act as "solvents" for the product, depressing the melting point and widening the miscibility gap. |

| Temperature Profile | Moderate | Rapid cooling traps the molecules in the disordered liquid state. The piperazine ring needs time (slow kinetics) to adopt the chair conformation required for the lattice. |

| pH / Protonation | High | The free base is prone to oiling. Protonating the piperazine nitrogen (e.g., with HCl or Succinic acid) increases lattice energy, often eliminating LLPS entirely. |

Troubleshooting Guide (FAQs)

Q1: The oil forms immediately when I add my anti-solvent. How do I fix this?

Diagnosis: You are creating "Local Supersaturation." When a drop of anti-solvent hits the solution, the interface momentarily experiences 100% anti-solvent concentration, causing immediate crash-out into oil droplets. The Fix:

-

Reverse Addition: Add your solution into the anti-solvent. This keeps the solute concentration low relative to the solubility limit.

-

Pulse Dosing: Add anti-solvent in small aliquots, allowing the cloud point to resolve before the next addition.

-

Temperature Bump: Perform the addition at a higher temperature (closer to the boiling point), then cool slowly.

Q2: I cool the solution, it turns cloudy (milky), and then settles as a gum. Why?

Diagnosis: You have entered the "Spinodal Decomposition" zone. The "milkiness" is actually microscopic oil droplets (emulsion). These droplets eventually coalesce into a gum. The Fix:

-

Seeding is Mandatory: You must introduce seed crystals before the cloud point.

-

The "Oiled Batch" Recovery Protocol:

-

Re-heat the mixture until the oil dissolves (becomes a single clear phase).

-

Cool very slowly (0.1°C/min) to just above the temperature where oiling occurred previously.

-

Add 1-2 wt% seed crystals.

-

Hold (Age) for 2-4 hours. The seeds provide a surface for the oil to transfer onto, bypassing the nucleation energy barrier [1].

-

Q3: My material is 90% pure but still oils out. Is this purity enough?

Diagnosis: Likely insufficient for this class of molecule. Amino-alcohols are notorious for "Self-Solvation" where impurities disrupt the hydrogen bonding network. The Fix:

-

Salt Formation: Do not struggle with the free base. Convert it to a salt. The Dihydrochloride (2HCl) or Succinate salts of piperazine derivatives have significantly higher melting points and lattice energies, making oiling out thermodynamically unfavorable [2].

-

Derivatization: If you must keep the free base, ensure diastereomeric purity. If the butan-2-ol center is a mix of (R) and (S), the lattice cannot pack efficiently.

Detailed Protocol: Seeded Cooling Crystallization

Objective: Bypass the miscibility gap by providing a template for growth. System: this compound (Free Base). Solvent System: Isopropyl Alcohol (IPA) / n-Heptane (Common for amine purification).

Workflow Diagram

Figure 2: Seeded cooling workflow designed to avoid the spinodal decomposition zone.

Step-by-Step Procedure

-

Solubility Test: Determine the saturation temperature (

) in pure IPA. Let's assume it dissolves at 50°C at 100 mg/mL. -

Dissolution: Dissolve 10g of crude material in 100mL IPA at 55°C. Ensure it is fully clear.

-

Metastable Cooling: Cool the solution to 45°C.

-

Critical Check: The solution must be clear. If it is cloudy/oily here, you need more solvent.[6]

-

-

Seeding (The Control Point):

-

Add 100mg (1 wt%) of pure seed crystals.

-

Note: If you lack seeds, scratch the glass vigorously or use a sonication probe for 10 seconds to induce nucleation.

-

-

Isothermal Aging: Hold the temperature at 45°C for 2 hours.

-

Observation: The solution should turn opaque (suspension), NOT milky/oily. This confirms crystal growth on seeds.

-

-

Anti-solvent Addition:

-

Begin adding n-Heptane via syringe pump or dropping funnel.

-

Rate: Very slow (e.g., 0.5 mL/min).

-

Target Ratio: 1:1 or 1:2 IPA:Heptane.

-

-

Cooling Ramp: Cool to 0°C at a rate of 5°C/hour.

-

Filtration: Filter immediately while cold. Wash with cold Heptane.

References

-

Deneau, E., & Steele, G. (2005). An In-Depth Study of the Oiling Out Phenomenon.[2][3] Organic Process Research & Development. (Discusses the thermodynamics of LLPS and seeding strategies).

-

Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Authoritative industrial guide on detecting and fixing oiling out using FBRM/PVM tools).

-

Veverka, M., et al. (2013). Crystallization of Active Pharmaceutical Ingredients.[1][2][3][7][8] IntechOpen. (General principles on salt formation to prevent oiling in amines).

Sources

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 5. mt.com [mt.com]

- 6. brainly.com [brainly.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eng.uc.edu [eng.uc.edu]

Improving yield of mono-substituted piperazine derivatives

Ticket Subject: Improving Yield & Selectivity of Mono-Substituted Piperazine Derivatives

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]

The Triage Station: Rapid Diagnosis (FAQ)

User Query: "I am trying to alkylate piperazine with an alkyl halide (1:1 ratio), but I’m getting a 40:40:20 mixture of starting material, mono-product, and bis-product. How do I stop the second alkylation?"

The Specialist’s Diagnosis: You are fighting a losing battle against kinetics.[1] In direct alkylation, the mono-alkylated product is often more nucleophilic than the unsubstituted piperazine due to the electron-donating inductive effect of the new alkyl group. As soon as product forms, it outcompetes the starting material for the remaining electrophile.[1]

Quick Fixes (Choose based on your constraints):

| If you have... | The Solution | Why it works |

| Cheap Starting Material | The "Flood" Method: Use 5–10 equivalents of piperazine. | Statistically forces the electrophile to encounter unreacted piperazine.[1] |